臭化アセチルコリン

概要

説明

アセチルコリン臭化水素酸塩は、神経伝達物質であるアセチルコリンから誘導された第四級アンモニウム塩です。これは、神経系において重要な役割を果たすアセチルコリン作動性システムの研究に主に使用されています。アセチルコリン作動性システムは、筋肉収縮、心拍数の調節、認知機能など、様々な生理学的プロセスに関与しています。

2. 製法

合成経路および反応条件: アセチルコリン臭化水素酸塩は、コリンとアセチルクロリドを反応させ、続いて臭化水素酸を添加することで合成できます。反応は通常、生成物の安定性を確保するために、制御された温度とpH条件下で行われます。

工業生産方法: 工業的な設定では、アセチルコリン臭化水素酸塩の生産には、自動反応器を使用した大規模合成が用いられます。このプロセスには、研究や医薬品用途に必要な高純度レベルを実現するために、結晶化と濾過による化合物の精製が含まれます。

科学的研究の応用

アセチルコリン臭化水素酸塩は、アセチルコリン作動性システムにおける役割から、科学研究で広く使用されています。主要な用途には、以下のようなものがあります。

化学: アセチルコリン作動性反応の速度論と機構を研究するために使用されます。

生物学: 研究者は、神経伝達と筋肉収縮におけるアセチルコリンの役割を調べるために使用しています。

医学: アルツハイマー病やパーキンソン病などの疾患に関与するアセチルコリン受容体を標的とする薬剤の開発のためのモデル化合物として役立ちます.

作用機序

アセチルコリン臭化水素酸塩は、アセチルコリンの作用を模倣することにより効果を発揮し、ニコチン性およびムスカリン性アセチルコリン受容体の両方に結合します。この結合は、様々な生理学的プロセスの活性化または阻害につながる、細胞内イベントのカスケードをトリガーします。 この化合物のムスカリン性受容体に対する作用はGタンパク質共役経路に関与し、ニコチン性受容体との相互作用はリガンド依存性イオンチャネルに関与します .

類似の化合物:

独自性: アセチルコリン臭化水素酸塩は、アセチルコリンを模倣するという直接的な役割を果たすため、アセチルコリン作動性機構の研究のための貴重なツールです。ガランタミンなどのコリンエステラーゼ阻害剤とは異なり、ガランタミンはアセチルコリンの分解を防ぎますが、アセチルコリン臭化水素酸塩はアセチルコリン受容体を直接活性化し、受容体機能の研究のためのより直接的なアプローチを提供します。

生化学分析

Biochemical Properties

Acetylcholine bromide is involved in numerous biochemical reactions, primarily as a neurotransmitter. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acetylcholinesterase, which hydrolyzes acetylcholine bromide into choline and acetate, terminating the signal transmission. Additionally, acetylcholine bromide binds to both muscarinic and nicotinic receptors, which are proteins located on the surface of neurons and muscle cells. These interactions are essential for the modulation of synaptic transmission and muscle contraction .

Cellular Effects

Acetylcholine bromide has profound effects on different types of cells and cellular processes. In neurons, it influences cell signaling pathways by binding to its receptors, leading to the activation of various intracellular signaling cascades. This can result in changes in gene expression and cellular metabolism. In muscle cells, acetylcholine bromide induces muscle contraction by triggering the release of calcium ions from the sarcoplasmic reticulum. This process is vital for muscle movement and coordination .

Molecular Mechanism

The molecular mechanism of acetylcholine bromide involves its binding to specific receptors on the cell surface. When acetylcholine bromide binds to nicotinic receptors, it causes the opening of ion channels, allowing the influx of sodium ions and the efflux of potassium ions. This leads to depolarization of the cell membrane and the initiation of an action potential. In contrast, binding to muscarinic receptors activates G-proteins, which then modulate various intracellular signaling pathways. These interactions can result in enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylcholine bromide can change over time. The compound is relatively stable when stored properly, but it can degrade under certain conditions, such as exposure to moisture or high temperatures. Long-term studies have shown that acetylcholine bromide can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of acetylcholine bromide vary with different dosages in animal models. At low doses, it can enhance neurotransmission and improve cognitive function. At high doses, acetylcholine bromide can cause toxic effects, such as excessive muscle contraction, respiratory distress, and even death. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. These findings highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Acetylcholine bromide is involved in several metabolic pathways. It is synthesized from choline and acetyl coenzyme A by the enzyme choline acetyltransferase. Once released into the synaptic cleft, acetylcholine bromide is rapidly hydrolyzed by acetylcholinesterase into choline and acetate. This rapid degradation is crucial for the termination of neurotransmission and the prevention of continuous stimulation of the receptors. The metabolic flux and levels of metabolites can be significantly affected by the presence of acetylcholine bromide .

Transport and Distribution

Acetylcholine bromide is transported and distributed within cells and tissues through various mechanisms. It is packaged into synaptic vesicles and released into the synaptic cleft upon neuronal stimulation. Transporters and binding proteins, such as vesicular acetylcholine transporter, play a critical role in the uptake and storage of acetylcholine bromide. The localization and accumulation of acetylcholine bromide within specific tissues are essential for its physiological functions .

Subcellular Localization

The subcellular localization of acetylcholine bromide is primarily within synaptic vesicles in neurons. This localization is crucial for its role in neurotransmission. Targeting signals and post-translational modifications direct acetylcholine bromide to specific compartments or organelles, ensuring its proper function. The activity and function of acetylcholine bromide can be significantly influenced by its subcellular localization .

準備方法

Synthetic Routes and Reaction Conditions: Acetylcholine Hydrobromide can be synthesized through the reaction of choline with acetyl chloride, followed by the addition of hydrobromic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of Acetylcholine Hydrobromide involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration to achieve high purity levels required for research and pharmaceutical applications.

化学反応の分析

反応の種類: アセチルコリン臭化水素酸塩は、次のような様々な化学反応を起こします。

酸化: 過酸化水素の存在下で、アセチルコリンはヒドロペルオキシドのラジカルへの分解を触媒することができます.

置換: この化合物は、臭化物イオンが他の求核剤に置き換わる求核置換反応に参加することができます。

一般的な試薬と条件:

酸化: 過酸化水素は、酸化剤として一般的に使用されます。

置換: 水酸化物イオンなどの様々な求核剤を穏やかな条件下で用いることができます。

主な生成物:

酸化: 主な生成物には、ヒドロキシルラジカルなどのラジカルが含まれます。

置換: 生成物は使用した求核剤によって異なります。例えば、水酸化物イオンを使用すると、アセチルコリン水酸化物が生成される可能性があります。

類似化合物との比較

Galantamine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Arecoline: An alkaloid that acts as an agonist at both muscarinic and nicotinic acetylcholine receptors.

Uniqueness: Acetylcholine Hydrobromide is unique due to its direct role in mimicking acetylcholine, making it a valuable tool for studying cholinergic mechanisms. Unlike cholinesterase inhibitors like galantamine, which prevent the breakdown of acetylcholine, Acetylcholine Hydrobromide directly activates acetylcholine receptors, providing a more straightforward approach to studying receptor functions.

特性

IUPAC Name |

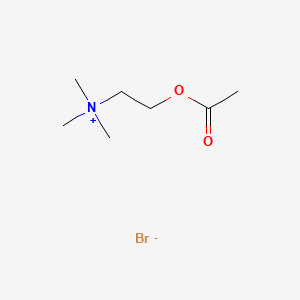

2-acetyloxyethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHGKSPCAMLJDC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-84-3 (Parent) | |

| Record name | Acetylcholine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883215 | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-23-9 | |

| Record name | Acetylcholine bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C12HG588IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Acetylcholine bromide acts primarily as a cholinergic agonist, meaning it mimics the action of acetylcholine, a neurotransmitter. [, , , , ] It exerts its effects by binding to cholinergic receptors, mainly muscarinic and nicotinic receptors, located on various cells and tissues throughout the body. [, , , ] This binding triggers a cascade of downstream effects depending on the receptor subtype and its location.

A: Acetylcholine bromide has the molecular formula C7H16BrNO2 and a molecular weight of 226.11 g/mol. [, , ] While the provided research papers do not include detailed spectroscopic data, they utilize techniques like infrared (IR) spectroscopy and X-ray diffraction to characterize the compound and its interactions. [, , ] These techniques provide valuable insights into the structural features and stability of acetylcholine bromide.

A: The provided research focuses primarily on the pharmacological properties of acetylcholine bromide as a cholinergic agonist. [, , , , ] There is no mention of acetylcholine bromide acting as a catalyst in any of the papers. Its applications primarily revolve around its ability to mimic acetylcholine's actions in biological systems.

A: While the provided research papers do not delve into detailed computational studies, they highlight the potential for using computational tools like quantitative structure-activity relationship (QSAR) models. [, ] These models can predict the activity and potency of acetylcholine bromide and its derivatives based on structural modifications, aiding in the design of novel compounds with enhanced properties.

A: Understanding the SAR of acetylcholine bromide is crucial for developing analogs with improved therapeutic profiles. Research using prostigmine homologs, which share structural similarities with acetylcholine, demonstrates that even slight modifications can significantly impact their ability to antagonize the neuromuscular blocking effects of tubocurarine. [, ] This highlights the sensitivity of the cholinergic system to structural changes and the potential for designing compounds with enhanced selectivity for specific cholinergic receptor subtypes.

A: Although specific SHE regulations are not discussed in detail, the research emphasizes the importance of handling acetylcholine bromide with caution. [, , ] Its potent pharmacological effects necessitate careful consideration of dosage, administration routes, and potential for adverse effects. Researchers and professionals handling acetylcholine bromide should consult relevant safety data sheets and adhere to established laboratory safety protocols.

A: The research papers provide examples of both in vitro and in vivo models employed to assess the effects of acetylcholine bromide. [, , , , ] Isolated organ preparations, such as the frog rectus abdominis muscle and tortoise atria, are utilized to study its effects on muscle contraction. [, ] In vivo studies using rats and mice investigate its analgesic and anti-inflammatory properties in models like carrageenan-induced edema and writhing tests. [, ]

A: While acetylcholine bromide exhibits valuable pharmacological properties, toxicological considerations are paramount. Research in dogs indicates that high doses of acetylcholine bromide can lead to cardiac inhibition, emphasizing the need for careful dose titration. [, ] Additionally, studies in rats show that prolonged administration can induce myocardial degeneration and fibrosis, highlighting potential long-term risks. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。